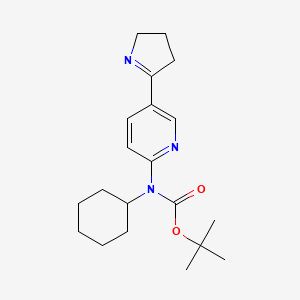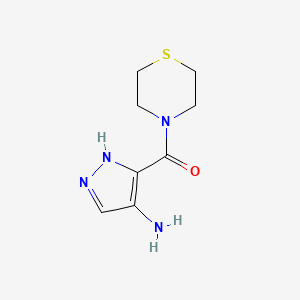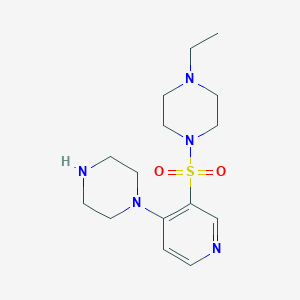
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The reaction is carried out at elevated temperatures, followed by purification steps such as extraction and recrystallization .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Applications De Recherche Scientifique
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can explain their antipsychotic effects . The compound may also inhibit certain enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine can be compared with other piperazine derivatives such as:
1-Methylpiperazine: Known for its use in the synthesis of pharmaceuticals.
1-Isopropylpiperazine: Used as an intermediate in organic synthesis.
3-(1-Piperazinyl)-1,2-benzisothiazole: Exhibits antipsychotic activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H25N5O2S |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1-ethyl-4-(4-piperazin-1-ylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C15H25N5O2S/c1-2-18-9-11-20(12-10-18)23(21,22)15-13-17-4-3-14(15)19-7-5-16-6-8-19/h3-4,13,16H,2,5-12H2,1H3 |
Clé InChI |
RTKGLXKDLJWRDV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


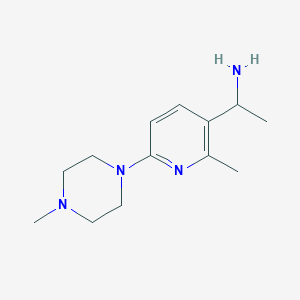
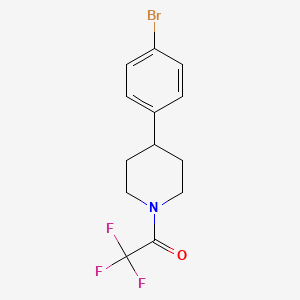
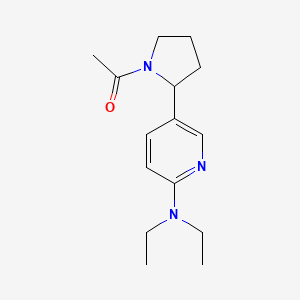
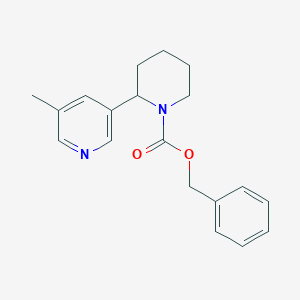

![3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15058011.png)
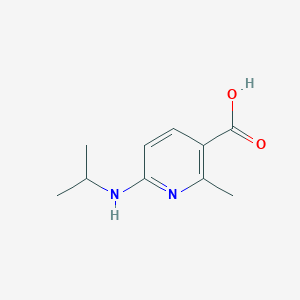
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B15058019.png)
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
![2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B15058034.png)

![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)
